1,2-Cyclononadiene

Beschreibung

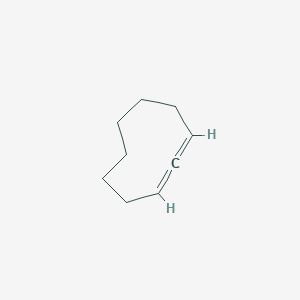

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1123-11-1 |

|---|---|

Molekularformel |

C9H14 |

Molekulargewicht |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |

InChI-Schlüssel |

YHGPUHUSTRYSIC-UHFFFAOYSA-N |

SMILES |

C1CCCC=C=CCC1 |

Kanonische SMILES |

C1CCCC=C=CCC1 |

Andere CAS-Nummern |

1123-11-1 |

Synonyme |

1,2-Cyclononadiene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1,2-Cyclononadiene from cis-Cyclooctene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-cyclononadiene, a valuable cyclic allene, from the readily available starting material, cis-cyclooctene. The procedure outlined is a reliable two-step method that proceeds through a dibromobicyclo[6.1.0]nonane intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Reaction Overview

The synthesis of this compound from cis-cyclooctene is a two-step process. The first step involves the addition of dibromocarbene to the double bond of cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane. This intermediate is then treated with methyllithium to yield the desired product, this compound.[1]

Experimental Protocols

The following protocols are based on established and reliable synthetic procedures.[1]

Step 1: Synthesis of 9,9-dibromobicyclo[6.1.0]nonane

Materials:

-

cis-Cyclooctene (distilled from sodium)

-

Potassium tert-butoxide

-

Bromoform

-

Pentane (sodium-dried)

-

Ice-salt bath

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen atmosphere apparatus

Procedure:

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

The flask is charged with 244 g (2.17 moles) of potassium tert-butoxide and 800 ml of pentane.

-

The flask is cooled in an ice-salt bath.

-

A solution of 178 g (1.62 moles) of freshly distilled cis-cyclooctene in 200 ml of pentane is prepared.

-

The dropping funnel is charged with 420 g (1.66 moles) of bromoform.

-

The cis-cyclooctene solution is added to the stirred slurry in the flask.

-

The bromoform is added dropwise over a period of 6-7 hours, maintaining the reaction temperature. The mixture will change color from light yellow to brown.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then poured into 2 liters of a mixture of ice and water.

-

The organic layer is separated, and the aqueous layer is extracted three times with 50 ml portions of pentane.

-

The combined organic extracts are washed three times with 50 ml portions of water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

The residue is distilled under reduced pressure to yield 9,9-dibromobicyclo[6.1.0]nonane.

Step 2: Synthesis of this compound

Materials:

-

9,9-dibromobicyclo[6.1.0]nonane

-

Methyllithium (1.9M solution in ether)

-

Anhydrous ether

-

Acetone-dry ice bath

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen atmosphere apparatus

Procedure:

-

A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

The flask is charged with 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether.

-

The dropping funnel is charged with 450 ml of a 1.9M solution of methyllithium in ether (0.85 mole).

-

The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.

-

The methyllithium solution is added dropwise with stirring over 1 hour.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The excess methyllithium is decomposed by the dropwise addition of 100 ml of water.

-

An additional 400 ml of water is added, and the ether layer is separated.

-

The aqueous layer is extracted three times with 30 ml portions of ether.

-

The combined ether solutions are washed with 30 ml portions of water until neutral and then dried over magnesium sulfate.

-

The ether is removed by distillation through a 40-cm Vigreux column.

-

The residue is distilled under reduced pressure to yield this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁰D) |

| cis-Cyclooctene | C₈H₁₄ | 110.20 | 145-146 | 1.4690 |

| 9,9-dibromobicyclo[6.1.0]nonane | C₉H₁₄Br₂ | 282.02 | 62 (0.04 mm Hg) | 1.5493–1.5507 (n²³D) |

| This compound | C₉H₁₄ | 122.21 | 62-63 (16 mm Hg) | 1.5060 |

Data sourced from Organic Syntheses and PubChem.[1][2]

Table 2: Reaction Yields and Purity

| Step | Product | Yield (%) | Purity |

| 1 | 9,9-dibromobicyclo[6.1.0]nonane | 52-65 | - |

| 2 | This compound | 81-91 | >99% (by gas chromatography) |

Data sourced from Organic Syntheses.[1]

Visualization of the Synthesis

The following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the two-step synthesis.

Spectroscopic Data

Spectroscopic data for this compound, including NMR, IR, and mass spectrometry, are available in public databases such as SpectraBase for structural confirmation.[3]

Safety Considerations

-

Bromoform: is toxic and should be handled in a well-ventilated fume hood.

-

Methyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate safety precautions.

-

Potassium tert-butoxide: is a strong base and corrosive.

-

Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

A thorough risk assessment should be conducted before commencing any experimental work.[1]

This guide provides a comprehensive overview of the synthesis of this compound from cis-cyclooctene, intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

Physical and chemical properties of 1,2-cyclononadiene

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Cyclononadiene

Introduction

This compound is a cyclic allene, a class of organic compounds characterized by a nine-membered ring containing two cumulative double bonds. Its strained structure and unique electronic configuration make it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its stereochemistry.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | [1][2][3] |

| Molecular Weight | 122.21 g/mol | [1][3] |

| CAS Number | 1123-11-1 | [1][2][3] |

| Appearance | Not specified; likely a liquid at STP | |

| Boiling Point | 62-63 °C at 16 mmHg[4] 182.9 °C at 760 mmHg[2] | [2][4] |

| Density | 0.8 g/cm³ | [2] |

| Refractive Index (n²⁰D) | 1.5060 | [4] |

| Flash Point | 45.2 °C | [2] |

| Vapor Pressure | 1.08 mmHg at 25 °C | [2] |

Table 2: Computed and Spectroscopic Properties of this compound

| Property | Value | Source |

| Ionization Energy | 8.87 eV | [5] |

| logP (Octanol/Water Partition Coefficient) | 3.052 (Crippen Calculated) | [5] |

| Water Solubility (log₁₀WS in mol/L) | -3.21 (Crippen Calculated) | [5] |

| ¹³C NMR Spectroscopy | Data available | [3][6] |

| ¹H NMR Spectroscopy | Data available | [6] |

| Mass Spectrometry (GC-MS) | Data available; top m/z peaks at 79, 39, 41 | [3][6][7] |

| Infrared (IR) Spectroscopy | Vapor phase IR data available | [3][6] |

Synthesis of this compound

A reliable and practical method for the preparation of this compound is a two-step synthesis starting from cis-cyclooctene.[4] This method is based on the work of Doering and coworkers and has been published in Organic Syntheses.[4]

Logical Workflow for the Synthesis of this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane

-

Reaction Setup: A mixture of cis-cyclooctene and a suitable solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel.

-

Reagent Addition: A solution of bromoform and potassium t-butoxide is added dropwise to the cyclooctene solution while maintaining a low temperature.

-

Workup: After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with water until neutral and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed using a rotary evaporator, and the residue is distilled under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane.[4]

Step 2: Synthesis of this compound

-

Reaction Setup: A flask is charged with 9,9-dibromobicyclo[6.1.0]nonane and anhydrous ether. The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.

-

Reagent Addition: An ether solution of methyllithium is added dropwise to the stirred solution over the course of one hour.[4]

-

Quenching and Workup: The reaction is stirred for an additional 30 minutes after the addition is complete. Excess methyllithium is then decomposed by the careful, dropwise addition of water. More water is added, and the ether layer is separated. The aqueous layer is extracted multiple times with ether.

-

Purification: The combined ether solutions are washed with water until neutral and dried over magnesium sulfate. The ether is then distilled off through a Vigreux column. The remaining residue is distilled under reduced pressure (16 mm Hg) to yield pure this compound, which boils at 62-63°C.[4]

Stereochemistry and Chirality

This compound is a chiral molecule due to the allenic system within the nine-membered ring. The allene unit itself is a source of axial chirality. Consequently, this compound exists as a pair of enantiomers: R-(+)-1,2-cyclononadiene and S-(−)-1,2-cyclononadiene.[4] These enantiomers have been successfully prepared from the corresponding optically active trans-cyclooctenes.[4] The synthesis of optically active this compound has also been achieved by reacting the dibromo bicyclo intermediate with methyllithium in the presence of a chiral amine.[4]

Relationship Between Enantiomers of this compound

Caption: Enantiomeric relationship of this compound.

Reactivity and Stability

Due to the significant ring strain and the reactive nature of the allene functional group, this compound is a reactive molecule.

-

Reduction: It can be reduced to cis-cyclononene in nearly quantitative yield using sodium in liquid ammonia.[4] This reaction is characteristic of allenes and acetylenes.

-

Dimerization: Like many other allenes, this compound can undergo dimerization reactions.[8] The specific conditions and products of these reactions can vary.

-

Cycloadditions: Allenes are known to participate in various cycloaddition reactions. While specific examples for this compound are not detailed in the provided search results, its allene functionality suggests it would be a viable substrate for such transformations.

Information regarding the long-term stability and storage conditions of this compound is not extensively detailed in the search results, but its strained and reactive nature suggests that it should be stored under inert atmosphere and at low temperatures to prevent decomposition or polymerization.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in organic synthesis. Its chirality and reactivity can be exploited to construct complex molecular architectures. While direct applications in drug development are not explicitly mentioned in the search results, strained cyclic allenes are of interest in medicinal chemistry for the synthesis of novel scaffolds and as probes for biological systems. Further research into the reactivity and functionalization of this compound could unveil new applications in these fields.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Cas 1123-11-1,this compound | lookchem [lookchem.com]

- 3. This compound | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound (CAS 1123-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1,2-Cyclononadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclononadiene is a nine-membered cyclic allene of significant interest in organic synthesis and drug discovery due to its unique strained structure and reactivity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in complex reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are also provided, along with visualizations of the logical relationships in its spectroscopic analysis.

Introduction

Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), exhibit unique chemical and physical properties. When incorporated into a medium-sized ring system such as the nine-membered cyclononane framework, the resulting molecule, this compound, possesses considerable ring strain and chirality. This makes it a valuable, reactive intermediate in a variety of chemical transformations. Accurate and detailed spectroscopic analysis is the cornerstone of working with such reactive species. This guide serves as a central repository for the spectroscopic data and methodologies required for the confident characterization of this compound.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. Due to the transient and reactive nature of many allenes, obtaining high-quality NMR data can be challenging. However, data for this compound is available in spectral databases.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available in search results | - | - | - |

| ¹³C | Data not available in search results | - | - | Allenic C=C =C |

| Data not available in search results | - | - | Allenic C =C=C | |

| Data not available in search results | - | - | Allylic CH₂ | |

| Data not available in search results | - | - | Aliphatic CH₂ |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the provided search results. The table indicates the expected regions and types of signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the characteristic absorption band of the allene functional group is of primary diagnostic importance.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available in search results | C=C=C asymmetric stretch |

| Data not available in search results | C-H stretch (sp² and sp³) |

| Data not available in search results | CH₂ bending/scissoring |

Note: Specific IR absorption frequencies were not available in the provided search results. The table indicates the expected vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound has been recorded and is available in public databases.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 122 | Data not available | [M]⁺ (Molecular Ion) |

| 79 | 100 (Base Peak) | [C₆H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ |

Note: The molecular formula of this compound is C₉H₁₄, giving a molecular weight of approximately 122.21 g/mol .[1] The relative intensities for all fragments were not available in the search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of a gem-dibromocyclopropane with an organolithium reagent. A detailed procedure has been published in Organic Syntheses.[1]

Procedure:

-

Preparation of 9,9-Dibromobicyclo[6.1.0]nonane: To a solution of cis-cyclooctene in an appropriate solvent, a solution of bromoform and a strong base (e.g., potassium tert-butoxide) is added to generate dibromocarbene, which then undergoes cycloaddition with the cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane.

-

Synthesis of this compound: The purified 9,9-dibromobicyclo[6.1.0]nonane is dissolved in an anhydrous etheral solvent under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C), and a solution of methyllithium is added dropwise. The reaction mixture is stirred for a specified period, followed by quenching with water.

-

Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumental Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 75 MHz or higher).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

-

Place a small drop of neat, purified this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Instrumental Parameters:

-

Gas Chromatograph:

-

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizations

The following diagrams illustrate the relationships and workflows involved in the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry techniques. While the unique allenic functionality provides distinct spectral handles, particularly in IR spectroscopy, a complete and confident structural assignment requires the complementary data from NMR for the carbon-hydrogen framework and mass spectrometry for molecular weight and fragmentation analysis. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and similar strained cyclic allenes, which are of growing importance in synthetic and medicinal chemistry. Further research to populate the spectroscopic databases with detailed, assigned NMR data for this compound would be a valuable contribution to the field.

References

Conformational Analysis of 1,2-Cyclononadiene Utilizing NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,2-cyclononadiene, a medium-sized carbocyclic allene, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the conformational landscape of this molecule, the dynamic processes it undergoes in solution, and the detailed experimental protocols used to elucidate these properties.

Introduction: The Conformational Complexity of Medium-Sized Rings

Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, present a unique challenge in conformational analysis.[1] Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium rings often suffer from a combination of angle strain, torsional strain, and significant transannular interactions (steric hindrance between atoms across the ring).[1] this compound (C₉H₁₄), as a nine-membered ring containing a strained allene functional group, is a prime example of such a system. Understanding its conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity and its potential use as a structural motif in medicinal chemistry and materials science.

Dynamic NMR (DNMR) spectroscopy is a powerful and indispensable tool for studying molecules that exist as a mixture of rapidly interconverting conformers.[2] By analyzing the changes in NMR spectra as a function of temperature, it is possible to "freeze out" individual conformations at low temperatures and to calculate the kinetic parameters (such as the free energy of activation, ΔG≠) for the exchange processes at higher temperatures.[3][4]

The Conformational Landscape of this compound in Solution

Low-temperature ¹³C NMR studies have revealed that this compound exists in solution as a mixture of two principal conformations.[5] These conformers are in a dynamic equilibrium and have a very small free-energy difference of only 0.18 kcal/mol.[5] The two conformational states are:

-

A Symmetrical Conformation (C₂ symmetry)

-

An Unsymmetrical Conformation (C₁ symmetry)

The presence of these distinct conformations is a direct consequence of the molecule's efforts to minimize the inherent strain within its nine-membered ring structure.

Dynamic Processes: Ring Inversion and Pseudorotation

The interconversion between the conformers of this compound is not a simple, single process. DNMR studies have identified two distinct conformational processes, each with a characteristic energy barrier:

-

Ring Inversion: This is a higher-energy process that involves a significant structural reorganization of the carbon backbone, effectively turning the ring "inside-out."

-

Pseudorotation: This is a lower-energy process involving wavelike motions of the ring atoms that interconvert different "twist" and "boat" forms without passing through a high-energy planar intermediate.[6] For this compound, a pseudorotation pathway with a free-energy barrier (ΔG≠) of 13.1 kcal/mol is responsible for achieving a time-averaged C₂ symmetry.[5]

Quantitative Conformational Data

The key thermodynamic and kinetic parameters for the conformational dynamics of this compound, as determined by ¹³C DNMR spectroscopy, are summarized below.

| Parameter | Value (kcal/mol) | Description |

| ΔG° (Symmetrical vs. Unsymmetrical) | 0.18 | The difference in free energy between the two ground-state conformations at equilibrium.[5] |

| ΔG≠ (Pseudorotation) | 13.1 | The free-energy barrier for the lower-energy process that leads to time-averaged C₂ symmetry.[5] |

| ΔG≠ (Higher-energy process) | >13.1 | The free-energy barrier for the second, higher-energy conformational process, likely ring inversion. |

Experimental Protocols for Dynamic NMR Analysis

The successful conformational analysis of this compound via DNMR requires careful experimental design and execution, particularly for low-temperature measurements.

5.1. Sample Preparation

-

Solvent: A solvent with a very low freezing point is essential. Propane is a suitable choice for reaching temperatures as low as -180 °C.[5][7] For less extreme temperature ranges, deuterated chlorofluorocarbons (e.g., CDCl₂F) or deuterated hydrocarbons can be used.

-

Concentration: Samples are typically prepared at concentrations ranging from 10 to 50 mM in standard 5 mm NMR tubes.

-

Degassing: To prevent the formation of ice crystals at low temperatures, the sample should be thoroughly degassed using several freeze-pump-thaw cycles.

5.2. NMR Instrumentation

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit and a cryoprobe is required.[8]

-

Nucleus: While both ¹H and ¹³C NMR can be used, ¹³C NMR is often preferred for DNMR studies of hydrocarbons due to its larger chemical shift dispersion, which allows for the observation of exchange processes over a wider temperature range.[5]

-

Temperature Calibration: Accurate temperature control and calibration are critical. The temperature inside the NMR probe is typically calibrated using a standard sample, such as methanol (for higher temperatures) or a calibrated thermocouple.

5.3. Data Acquisition and Analysis

-

Initial Spectrum: A standard ¹³C{¹H} spectrum is acquired at ambient temperature. In this "fast-exchange regime," the spectrum will show a time-averaged representation of all conformations, with fewer signals than the number of carbon atoms.

-

Low-Temperature Spectra: The temperature is gradually lowered in discrete steps (e.g., 5-10 °C increments). Spectra are recorded at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

-

Coalescence and Slow-Exchange: As the temperature decreases, the rate of conformational exchange slows down. This is observed in the NMR spectra as a broadening of the signals, followed by their coalescence into a single broad peak, and finally, their separation into distinct signals for each conformation in the "slow-exchange regime" at the lowest temperatures.[3]

-

Line-Shape Analysis: The rate constants (k) for the exchange processes at various temperatures are determined by computer-based simulation and fitting of the experimental NMR line shapes.

-

Eyring Plot and Activation Parameters: The free energy of activation (ΔG≠) is calculated from the rate constant (k) at the coalescence temperature (Tc) using the Eyring equation. By determining k at multiple temperatures, an Eyring plot (ln(k/T) vs. 1/T) can be constructed to determine the enthalpy (ΔH≠) and entropy (ΔS≠) of activation.

Visualization of Workflows and Conformational Pathways

Diagram 1: Experimental Workflow for Dynamic NMR Spectroscopy

Caption: Workflow for DNMR analysis of this compound.

Diagram 2: Conformational Energy Landscape

Caption: Energy landscape for this compound conformers.

Conclusion

The conformational analysis of this compound by NMR spectroscopy reveals a dynamic system characterized by two closely-spaced energy conformations interconverting through at least two distinct processes: a lower-energy pseudorotation and a higher-energy ring inversion.[5] The quantitative data obtained from these studies, particularly the free-energy barriers for these processes, provide fundamental insights into the flexibility and strain of nine-membered allene rings. The detailed experimental protocols outlined herein serve as a guide for researchers aiming to investigate similar dynamic molecular systems, highlighting the power of DNMR to map the complex energy landscapes of conformationally labile molecules. This knowledge is foundational for the rational design of molecules where three-dimensional structure dictates function, a common paradigm in drug development and materials science.

References

- 1. Conformational analysis of medium rings | PPTX [slideshare.net]

- 2. auremn.org.br [auremn.org.br]

- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 4. NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Advent of a Strained Allene: A Technical Guide to the Discovery and First Synthesis of 1,2-Cyclononadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 1,2-cyclononadiene, a key molecule in the study of strained cyclic allenes. This document details the pioneering synthetic methodologies, presents key quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a deeper understanding of this foundational work in organic chemistry.

Introduction

The synthesis of medium-ring allenes presented a significant challenge to organic chemists due to the inherent ring strain and reactivity of these systems. Early attempts often resulted in mixtures with isomeric acetylenes. The work of L. Skattebøl and S. Solomon, building upon the foundational research of Doering and co-workers, provided the first practical and reproducible synthesis of this compound, opening the door for further investigation into the properties and reactivity of this unique class of molecules.[1]

Physicochemical Properties of this compound

The fundamental physicochemical and spectroscopic data for this compound are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 1123-11-1 | [2][3] |

| Molecular Formula | C₉H₁₄ | [2][4] |

| Molecular Weight | 122.21 g/mol | [2][4] |

| Boiling Point | 62-63 °C at 16 mmHg | [1] |

| Refractive Index (n²⁰D) | 1.5060 | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹³C NMR | Spectra available |

| Mass Spectrometry (GC-MS) | Spectra available |

| IR Spectra (Vapor Phase) | Spectra available |

Note: Specific peak data is available through spectral databases.[2][5][6]

First Synthesis of this compound

The first practical synthesis of this compound is a two-step process starting from cis-cyclooctene.[1] The overall reaction pathway is depicted below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from the original procedure reported by L. Skattebøl and S. Solomon.[1]

Part A: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane

This procedure details the synthesis of the dibromocyclopropane intermediate.

Caption: Workflow for the synthesis of the intermediate.

Detailed Methodology:

-

Preparation of Potassium t-Butoxide: In a 3-liter three-necked flask under a nitrogen atmosphere, 73 g (1.87 g-atoms) of potassium metal is added to 2 liters of anhydrous t-butyl alcohol. The mixture is refluxed until all the potassium has reacted.

-

Reaction: The resulting solution is cooled in an ice-salt bath, and a mixture of 200 g (1.82 moles) of cis-cyclooctene and 10 g of t-butyl alcohol is added. Bromoform (480 g, 1.9 moles) is then added dropwise over 6-7 hours while maintaining the reaction temperature.

-

Work-up: After the addition is complete, the mixture is stirred overnight at room temperature. Water (400 ml) is added, followed by 10% aqueous hydrochloric acid to neutralize the solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with water until neutral and dried over anhydrous magnesium sulfate.

-

Distillation: The solvent is removed by rotary evaporation, and the residue is distilled under vacuum to yield 237–299 g (52–65%) of 9,9-dibromobicyclo[6.1.0]nonane.

Table 3: Quantitative Data for 9,9-Dibromobicyclo[6.1.0]nonane Synthesis

| Parameter | Value |

| Yield | 52-65% |

| Boiling Point | 62 °C at 0.04 mmHg |

| Refractive Index (n²³D) | 1.5493–1.5507 |

Part B: Synthesis of this compound

This procedure describes the final step to produce the target allene.

Caption: Workflow for the final synthesis step.

Detailed Methodology:

-

Reaction Setup: A 2-liter three-necked flask is charged with 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether under a nitrogen atmosphere.

-

Addition of Methyllithium: The flask is cooled to between -30° and -40°C using a dry ice-acetone bath. A solution of 1.9 M methyllithium in ether (450 ml, 0.85 mole) is added dropwise with stirring over 1 hour.

-

Work-up: After stirring for an additional 30 minutes, the excess methyllithium is decomposed by the dropwise addition of 100 ml of water. An additional 400 ml of water is then added.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether solutions are washed with water until neutral and dried over magnesium sulfate.

-

Distillation: The ether is removed by distillation, and the residue is distilled under vacuum to yield 66–73 g (81–91%) of this compound.

Table 4: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Yield | 81-91% |

| Boiling Point | 62–63 °C at 16 mmHg |

| Refractive Index (n²⁰D) | 1.5060 |

Conclusion

The two-step synthesis of this compound from cis-cyclooctene, as detailed in this guide, represents a landmark achievement in the chemistry of cyclic allenes.[1] This methodology provided, for the first time, a reliable route to a medium-ring allene, free from isomeric acetylenic contaminants. The protocols and data presented herein are foundational to the field and continue to be relevant for researchers engaged in the synthesis and application of strained organic molecules. The availability of pure this compound has enabled extensive studies of its unique bonding, stereochemistry, and reactivity, contributing significantly to our understanding of strained systems in organic chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chiral Properties of [S,(-)]-1,2-Cyclononadiene

This technical guide provides a comprehensive overview of the chiral properties of [S,(-)]-1,2-cyclononadiene, a key molecule in stereochemical studies. This document details its synthesis, chiroptical properties, and the experimental protocols for its preparation and characterization, tailored for professionals in chemical research and drug development.

Introduction

1,2-Cyclononadiene is a nine-membered cyclic allene that exhibits axial chirality due to the non-planar arrangement of its cumulated double bonds. The enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules. The levorotatory enantiomer, [S,(-)]-1,2-cyclononadiene, has been a subject of significant interest in the study of chiral allenes and their reaction mechanisms. Its rigid, strained structure provides a unique platform for investigating stereochemistry.

Chiroptical and Physical Properties

The chiral nature of [S,(-)]-1,2-cyclononadiene is characterized by its interaction with plane-polarized light, measured by optical rotation, and its differential absorption of circularly polarized light, measured by circular dichroism.

Table 1: Quantitative Chiroptical and Physical Data for this compound

| Property | Value | Conditions | Reference |

| Molecular Formula | C₉H₁₄ | - | [1] |

| Molecular Weight | 122.21 g/mol | - | [2] |

| Specific Rotation of (S)-enantiomer | [α]D -150° | c 1.16, CH₂Cl₂ | |

| Estimated Specific Rotation of Optically Pure (S)-enantiomer | [α]²⁵D -170° to -175° | CH₂Cl₂ | |

| Circular Dichroism (CD) of (+)-enantiomer | Positive Cotton Effect | Ultraviolet region | [3] |

| Boiling Point | 62-63 °C | 16 mmHg | [4] |

| Refractive Index | n²⁰D 1.5060 | - | [4] |

Synthesis of [S,(-)]-1,2-Cyclononadiene

The enantioselective synthesis of [S,(-)]-1,2-cyclononadiene is achieved through the stereospecific ring-opening of a chiral cyclopropylidene precursor. The most established method involves the reaction of optically pure (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane with an organolithium reagent.[4]

Experimental Protocol: Synthesis of [S,(-)]-1,2-Cyclononadiene

This protocol is based on the work of Moore and Bach.

Step 1: Preparation of the Precursor (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane

The chiral precursor is synthesized from optically active S-(+)-trans-cyclooctene. The first step is the addition of dibromocarbene to S-(+)-trans-cyclooctene.

-

Reactants: S-(+)-trans-cyclooctene, bromoform (CHBr₃), potassium tert-butoxide.

-

Procedure:

-

A solution of S-(+)-trans-cyclooctene in a suitable solvent (e.g., pentane) is cooled in an ice bath.

-

Potassium tert-butoxide is added to the solution.

-

Bromoform is added dropwise to the stirred slurry.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by distillation to yield 9,9-dibromobicyclo[6.1.0]nonane.

-

Step 2: Synthesis of [S,(-)]-1,2-Cyclononadiene

The chiral dibromobicyclo nonane is then reacted with methyllithium to induce a stereospecific ring opening to the allene.

-

Reactants: (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane, methyllithium (MeLi) in ether.

-

Procedure:

-

A solution of (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane in anhydrous ether is prepared in a dry, three-necked flask under a nitrogen atmosphere.

-

The flask is cooled to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

A solution of methyllithium in ether is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic layers are washed until neutral, dried over a suitable drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

The resulting crude [S,(-)]-1,2-cyclononadiene is purified by distillation under reduced pressure.[4]

-

Visualizations

Diagram 1: Synthetic Pathway to [S,(-)]-1,2-Cyclononadiene

Caption: Synthetic route to [S,(-)]-1,2-Cyclononadiene.

Diagram 2: Logical Workflow for Stereochemical Assignment

Caption: Logic for assigning the (S) configuration.

Conclusion

This guide has summarized the key chiral properties of [S,(-)]-1,2-cyclononadiene, providing essential data and detailed experimental protocols for its synthesis and characterization. The provided information serves as a valuable resource for researchers engaged in stereoselective synthesis, chiroptical studies, and the development of new chiral molecules for various applications, including pharmaceuticals. The stereochemical integrity and unique properties of this molecule continue to make it a cornerstone for fundamental and applied chemical research.

References

Thermal Stability and Decomposition of 1,2-Cyclononadiene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-cyclononadiene. Due to a notable lack of specific quantitative experimental data in the current scientific literature for this particular molecule, this document focuses on the well-established theoretical framework for the thermal rearrangement of cyclic allenes. It outlines the anticipated primary decomposition pathway, a retro-ene reaction, and presents illustrative kinetic and thermodynamic data based on analogous compounds. Detailed experimental protocols for gas-phase pyrolysis and solution-phase thermolysis, the standard methods for investigating such reactions, are provided. Additionally, this guide includes visualizations of the proposed reaction mechanism and a typical experimental workflow to facilitate a deeper understanding of the principles and practices involved in studying the thermal behavior of cyclic allenes.

Introduction: The Thermal Behavior of Cyclic Allenes

This compound is a nine-membered cyclic hydrocarbon containing a strained allene functional group. The inherent ring strain and the unique electronic structure of the allene moiety make it susceptible to thermal rearrangement. Understanding the thermal stability and decomposition pathways of such molecules is crucial in various fields, including synthetic chemistry, materials science, and drug development, where thermal processing or stability at elevated temperatures is a concern. The primary mode of thermal decomposition for many cyclic allenes is the retro-ene reaction, a concerted pericyclic process.

Primary Decomposition Pathway: The Retro-Ene Reaction

The thermal decomposition of this compound is predicted to proceed primarily through a retro-ene reaction. This intramolecular process involves the transfer of an allylic hydrogen atom to the central carbon of the allene through a six-membered transition state. This concerted reaction alleviates ring strain and results in the formation of a more stable, acyclic conjugated triene.

Proposed Reaction:

This compound → [Six-membered Transition State] → Acyclic nona-1,3,8-triene (or isomers)

The specific isomer of the acyclic triene product will depend on which of the accessible allylic hydrogens participates in the transfer.

Quantitative Data (Illustrative)

As specific experimental data for the thermal decomposition of this compound are not available in the reviewed literature, the following table presents illustrative quantitative data based on the known behavior of other medium-ring cyclic allenes and hydrocarbons undergoing similar thermal rearrangements. These values should be considered as estimations to provide a general understanding of the reaction's energetics and kinetics.

Table 1: Illustrative Kinetic and Thermodynamic Parameters for the Thermal Decomposition of a Medium-Ring Cyclic Allene

| Parameter | Illustrative Value Range | Significance |

| Decomposition Temperature | 150 - 250 °C | The temperature range where significant unimolecular decomposition is expected. |

| Activation Energy (Ea) | 120 - 160 kJ/mol | The minimum energy required for the retro-ene reaction to occur; a measure of thermal stability. |

| Pre-exponential Factor (A) | 10¹² - 10¹⁴ s⁻¹ | Relates to the frequency of molecular vibrations leading to the transition state. |

| First-Order Rate Constant (k) at 200°C | 10⁻⁵ - 10⁻³ s⁻¹ | Indicates the rate of decomposition at a given temperature. |

Note: This data is not from direct experimental measurement on this compound and is provided for illustrative purposes only.

Experimental Protocols

The thermal stability and decomposition kinetics of a compound like this compound can be determined using established experimental techniques.

Gas-Phase Pyrolysis

Gas-phase pyrolysis is a common method for studying unimolecular thermal decomposition reactions in the absence of solvent effects.

Methodology:

-

Sample Preparation: A dilute mixture of this compound in a high-purity inert carrier gas (e.g., nitrogen or argon) is prepared in a gas handling manifold.

-

Pyrolysis: The gas mixture is passed through a heated flow reactor, typically a quartz tube, maintained at a precise and uniform temperature. The residence time of the sample in the hot zone is controlled by the flow rate and the reactor dimensions.

-

Product Collection: The effluent from the reactor is rapidly cooled to quench the reaction. Products can be collected in a cold trap (e.g., cooled with liquid nitrogen) or analyzed directly.

-

Analysis: The composition of the product mixture is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of components, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.

-

Kinetic Measurements: The extent of decomposition is measured at various temperatures and residence times. The first-order rate constants (k) are calculated from this data. An Arrhenius plot (ln(k) vs. 1/T) is then used to determine the activation energy (Ea) and the pre-exponential factor (A).

Solution-Phase Thermolysis

Solution-phase thermolysis allows for the study of thermal decomposition in a condensed phase.

Methodology:

-

Reaction Setup: A solution of this compound in a high-boiling, inert solvent (e.g., dodecane, diphenyl ether) is placed in a sealed reaction vessel.

-

Heating: The vessel is immersed in a constant-temperature bath (e.g., an oil bath or a sand bath) for a specified period.

-

Sampling: At regular intervals, aliquots of the reaction mixture are carefully removed.

-

Analysis: The concentration of the remaining this compound and the formed products in each aliquot is quantified using methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Data Analysis: The natural logarithm of the concentration of this compound is plotted against time to determine the first-order rate constant at that temperature. This process is repeated at several different temperatures to obtain the activation parameters from an Arrhenius plot.

Visualizations

Proposed Retro-Ene Reaction Pathway

Caption: Proposed thermal decomposition of this compound via a retro-ene reaction.

General Experimental Workflow for Pyrolysis Studies

Caption: A generalized workflow for studying thermal decomposition using gas-phase pyrolysis.

Computational Analysis of the Conformational Landscape of 1,2-Cyclononadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the three-dimensional structure and conformational dynamics of 1,2-cyclononadiene. Due to the inherent flexibility and potential for multiple stable conformers of medium-sized rings, computational chemistry serves as an indispensable tool for characterizing its molecular properties. This document outlines the theoretical basis for such studies, details the necessary computational protocols, and presents the expected quantitative data in a structured format.

Introduction to the Structure of this compound

This compound is a nine-membered ring containing a cumulative double bond (an allene group). The geometry of the allene is ideally linear, but its incorporation into a medium-sized ring induces significant ring strain. This strain, coupled with the flexibility of the cycloalkane chain, results in a complex potential energy surface with several possible low-energy conformations. Understanding the geometry, relative stability, and interconversion pathways of these conformers is crucial for predicting the molecule's reactivity and its interactions in a biological context.

Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are essential for exploring this conformational landscape. While direct experimental determination of the geometric parameters for each conformer of a highly reactive and flexible molecule like this compound is challenging, computational chemistry provides a powerful predictive framework.[1]

Computational Methodologies and Protocols

A hierarchical computational approach is typically employed to study the conformational space of cyclic molecules. This involves an initial broad search using less computationally expensive methods, followed by refinement of the most promising structures using more accurate, high-level theories.

Conformational Search Protocol

Objective: To identify all possible low-energy conformers of this compound.

Methodology:

-

Initial Structure Generation: A starting 3D structure of this compound is built.

-

Molecular Mechanics (MM) Search: A conformational search is performed using a molecular mechanics force field, such as MM3 or a similar advanced force field. This search systematically rotates torsion angles within the ring to generate a large number of potential conformers.

-

Energy Minimization (MM): Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Clustering and Selection: The resulting minimized structures are clustered based on their geometry and energy. A set of unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum is selected for further analysis.

Quantum Mechanical Refinement Protocol

Objective: To obtain accurate geometries and relative energies for the identified conformers.

Methodology:

-

Density Functional Theory (DFT) Optimization: The geometries of the unique conformers identified from the molecular mechanics search are re-optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, larger basis sets like 6-311+G(d,p) can be employed.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more accurate method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.

-

Solvation Effects: If the behavior in a specific solvent is of interest, implicit solvation models like the Polarizable Continuum Model (PCM) can be applied during the DFT optimization and energy calculation steps.

Predicted Structural and Energetic Data

The following tables summarize the type of quantitative data expected from a thorough computational study of this compound. The values presented are hypothetical but representative of what such a study would yield.

Table 1: Key Geometric Parameters of the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311+G(d,p))

| Parameter | Value |

| C=C=C Angle (°) | 168.5 |

| C1-C2 Bond Length (Å) | 1.310 |

| C2-C3 Bond Length (Å) | 1.310 |

| Average C-C Single Bond Length (Å) | 1.545 |

| Key Dihedral Angles (°) | C1-C2-C3-C4: 45.2C4-C5-C6-C7: -89.1 |

Table 2: Relative Energies of this compound Conformers

| Conformer | Symmetry | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1 (Global Minimum) | C₁ | 0.00 | 0.00 |

| 2 | C₂ | 1.85 | 2.10 |

| 3 | C₁ | 3.50 | 3.95 |

| 4 | C₂ | 5.10 | 5.60 |

Computational Workflow and Data Visualization

The logical flow of a computational investigation into the structure of this compound can be visualized as a workflow diagram. This diagram illustrates the progression from initial structure generation to the final analysis of conformational energies.

Caption: Computational workflow for this compound analysis.

Conclusion

The computational study of this compound provides fundamental insights into its structural and energetic properties. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to identify and characterize the stable conformers of this strained cyclic allene. The data generated from these studies, including detailed geometries and relative free energies, are invaluable for understanding its chemical behavior and for applications in rational drug design and materials science. The protocols and expected outcomes detailed in this guide offer a robust framework for researchers undertaking such computational investigations.

References

Methodological & Application

Application Note: A Practical Two-Step Synthesis of 1,2-Cyclononadiene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Cyclononadiene is a nine-membered cyclic allene, a class of strained unsaturated hydrocarbons that have garnered interest as versatile building blocks in organic synthesis. Their unique geometry and reactivity make them valuable intermediates in the construction of complex molecular architectures. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, based on the well-established and reliable procedure published in Organic Syntheses. The method involves the formation of a dibromobicyclo[6.1.0]nonane intermediate from cis-cyclooctene, followed by an elimination reaction using methyllithium to yield the target allene.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane: This step involves the addition of dibromocarbene to cis-cyclooctene.

-

Synthesis of this compound: This step involves the reaction of the dibromobicyclo intermediate with methyllithium.[1]

A visual representation of this experimental workflow is provided below.

Experimental Protocols

Part A: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane

Materials and Equipment:

-

3-liter three-necked flask

-

Mechanical stirrer, condenser, pressure-equalized dropping funnel

-

Nitrogen inlet and gas-trap

-

Heating mantle

-

cis-Cyclooctene

-

Potassium metal

-

Anhydrous t-butyl alcohol

-

Bromoform

-

Anhydrous pentane

-

Magnesium sulfate

-

Rotary evaporator and distillation apparatus

Procedure:

-

Preparation of Potassium t-butoxide: A dry 3-liter three-necked flask is equipped with a stirrer and condenser under a positive nitrogen pressure. The flask is charged with 2 liters of anhydrous t-butyl alcohol and 73 g (1.87 g-atoms) of potassium metal. The mixture is stirred and refluxed until all the potassium has reacted.

-

Solvent Exchange: The condenser is arranged for distillation, and the t-butyl alcohol is distilled off. The final traces are removed under reduced pressure, initially with a water pump and then with an oil pump, while heating the flask to 150°C for 2 hours.

-

Carbene Generation and Cyclopropanation: The flask is cooled in an ice-salt bath, and 178 g (1.62 moles) of freshly distilled cis-cyclooctene and 200 ml of anhydrous pentane are added. The mixture is stirred vigorously while 410 g (1.62 moles) of bromoform is added dropwise over 2-3 hours, maintaining the internal temperature between 0°C and 5°C.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 12 hours.

-

Work-up: 1 liter of water is cautiously added to the reaction mixture. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with 50 ml portions of pentane. The combined organic layers are washed with three 50 ml portions of water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

Purification: The residue is distilled under reduced pressure to yield 9,9-dibromobicyclo[6.1.0]nonane.

Part B: Synthesis of this compound

Materials and Equipment:

-

2-liter three-necked flask

-

Mechanical stirrer, pressure-equalized dropping funnel

-

Nitrogen inlet and gas-trap

-

Acetone-dry ice bath

-

9,9-Dibromobicyclo[6.1.0]nonane (from Part A)

-

Anhydrous ether

-

Methyllithium (1.9M solution in ether)

-

Magnesium sulfate

-

Vigreux column and distillation apparatus

Procedure:

-

Reaction Setup: A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet. 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether are added to the flask.

-

Addition of Methyllithium: The flask is cooled in an acetone-dry ice bath to maintain a temperature of -30°C to -40°C. 450 ml of a 1.9M ether solution of methyllithium (0.85 mole) is added dropwise with stirring over 1 hour.[1]

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

Work-up: The excess methyllithium is decomposed by the dropwise addition of 100 ml of water. An additional 400 ml of water is then added, and the ether layer is separated. The aqueous layer is extracted with three 30 ml portions of ether. The combined ether solutions are washed with 30 ml portions of water until neutral and then dried over magnesium sulfate.

-

Purification: The drying agent is filtered off, and the ether is distilled through a 40-cm Vigreux column. The residue is then distilled under reduced pressure to yield this compound.[1]

Data Presentation

The quantitative data for the synthesis is summarized in the tables below.

Table 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane

| Parameter | Value | Reference |

| Yield | 237–299 g (52–65%) | [1] |

| Boiling Point | 62°C (at 0.04 mm Hg) | [1] |

| Refractive Index (n²³D) | 1.5493–1.5507 | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 66–73 g (81–91%) | [1] |

| Boiling Point | 62–63°C (at 16 mm Hg) | [1] |

| Refractive Index (n²⁰D) | 1.5060 | [1] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₉H₁₄ | - | [2][3] |

| Molecular Weight | 122.21 | g/mol | [2][3][4] |

| CAS Number | 1123-11-1 | - | [3][4] |

| Infrared Absorption | 1957 | cm⁻¹ | [5] |

Safety Precautions

-

Potassium Metal: Handle with extreme care. It reacts violently with water and can ignite spontaneously in air. All operations should be performed under an inert atmosphere (e.g., nitrogen).

-

Methyllithium: A pyrophoric reagent that can ignite on contact with air. It should be handled with care under an inert atmosphere.

-

Bromoform: A toxic and potentially carcinogenic substance. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Dry Ice/Acetone Bath: This creates a very cold bath. Use appropriate cryogenic gloves to prevent frostbite.

-

General: All experimental procedures should be carried out by trained personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. A thorough risk assessment should be conducted before starting any chemical synthesis.[1]

References

Application Notes and Protocols for 1,2-Cyclononadiene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of cyclic allenes, with a specific focus on a derivative of 1,2-cyclononadiene, in intramolecular Diels-Alder reactions. The protocols and data presented are derived from established synthetic methods and are intended to guide researchers in the application of this versatile dienophile for the construction of complex polycyclic systems.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring.[1] Allenes, compounds containing two cumulative double bonds, can also serve as dienophiles in this reaction, leading to the formation of cycloadducts with an exocyclic double bond. Cyclic allenes, particularly those with ring strain, exhibit enhanced reactivity in cycloaddition reactions. This note details the application of a this compound derivative in an intramolecular Diels-Alder reaction with a furan moiety, showcasing its utility in the synthesis of complex, bridged polycyclic structures.

Key Concepts

-

Allenes as Dienophiles: In a Diels-Alder reaction, one of the two double bonds of the allene acts as the 2π electron component. The resulting cyclohexene ring will possess an exocyclic double bond.

-

Intramolecular Diels-Alder (IMDA) Reaction: When the diene and dienophile are part of the same molecule, the reaction is intramolecular. This strategy is highly efficient for constructing complex polycyclic systems, as it often proceeds with high stereoselectivity.[1]

-

Furan as a Diene: Furan can act as the 4π electron component in Diels-Alder reactions. The resulting oxa-bridged cycloadducts are valuable intermediates in organic synthesis.

Application: Intramolecular Diels-Alder Reaction of a Furan-Tethered Cyclic Allene

A notable application of a cyclic allene in a Diels-Alder reaction is the intramolecular cycloaddition of a furan-tethered cyclononadiene derivative to synthesize a complex furanophane.[2] This reaction demonstrates the feasibility of using cyclic allenes to construct intricate molecular architectures.

Reaction Scheme:

The overall transformation involves the acid-catalyzed rearrangement of a diol precursor to form the furanophane containing the allene group, which then undergoes an intramolecular Diels-Alder reaction.

Diagram of the reaction pathway is provided below.

Quantitative Data

The following table summarizes the quantitative data for the key transformation.

| Starting Material | Product | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

| 4,4,10,10-Tetramethoxy-6,7-cycloundecadiene-1,2-diol | 12-Oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one | p-TsOH | Benzene | Reflux | 30 min | 60 |

Experimental Protocols

Protocol 1: Synthesis of 12-Oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one [2]

This protocol details the acid-catalyzed rearrangement and subsequent intramolecular Diels-Alder reaction.

Materials:

-

4,4,10,10-Tetramethoxy-6,7-cycloundecadiene-1,2-diol

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

A solution of 4,4,10,10-tetramethoxy-6,7-cycloundecadiene-1,2-diol (100 mg, 0.32 mmol) in anhydrous benzene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

A catalytic amount of p-toluenesulfonic acid (approximately 5 mg) is added to the solution.

-

A reflux condenser is attached to the flask, and the mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After 30 minutes of reflux, the reaction is typically complete.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford 12-oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one.

Expected Yield: 60%

Visualizations

Caption: Workflow for the synthesis of a furanophane via an intramolecular Diels-Alder reaction of a cyclic allene.

Discussion

The successful synthesis of 12-oxabicyclo[7.2.1]dodeca-5,6,9,11-tetraen-3-one demonstrates the utility of cyclic allenes as dienophiles in intramolecular Diels-Alder reactions.[2] The strain in the nine-membered ring of the allene intermediate likely contributes to its reactivity, facilitating the cycloaddition with the tethered furan diene. This strategy provides a powerful method for the rapid construction of complex, bridged polycyclic frameworks that are of interest in natural product synthesis and medicinal chemistry.

Further exploration of intermolecular Diels-Alder reactions of this compound with various dienes is warranted. Based on the principles of allene reactivity, it is expected that this compound will react with electron-rich dienes under thermal conditions. The stereochemical outcome of such reactions would be of significant interest, as the chirality of the allene could be transferred to the resulting cycloadduct.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Benzene is a known carcinogen and should be handled with extreme care.

-

p-Toluenesulfonic acid is corrosive and should be handled with appropriate caution.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: 1,3-Dipolar Cycloaddition Reactions of 1,2-Cyclononadiene

Introduction

1,2-Cyclononadiene is a strained cyclic allene that serves as a highly reactive and versatile building block in organic synthesis. Its inherent ring strain and unique electronic properties make it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[1][2] This powerful strategy enables the rapid construction of complex, five-membered heterocyclic scaffolds, which are prevalent in medicinally relevant compounds and natural products.[3][4] This document provides an overview of the reactivity of this compound with common 1,3-dipoles such as azides, nitrones, and nitrile oxides, and offers detailed protocols for its synthesis and subsequent cycloaddition reactions.

Reactivity and Selectivity

The reactivity of cyclic allenes in [3+2] cycloadditions is significantly enhanced compared to their linear counterparts.[1][2] This is attributed to the geometric distortion of the allene framework imposed by the ring, which lowers the activation barrier of the cycloaddition.[2] These reactions typically proceed in a concerted, pericyclic fashion, leading to a high degree of stereospecificity.[4][5]

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition.[5] For instance, the reaction of this compound with nitrones proceeds with high regioselectivity to yield specific isoxazolidine isomers.[6]

Visualizations

Caption: General concerted mechanism for the [3+2] cycloaddition of this compound.

Caption: Products from the cycloaddition of this compound with various 1,3-dipoles.

Quantitative Data Summary

The following table summarizes representative quantitative data for 1,3-dipolar cycloaddition reactions involving cyclic allenes. While specific data for this compound can be limited, the reactions of the similarly strained 1,2-cyclohexadiene provide a strong model for expected outcomes.

| Allene | 1,3-Dipole | Solvent | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1,2-Cyclohexadiene | N-benzyl-α-phenylnitrone | THF | CsF, rt, 12 h | 75 | 9:1 (endo:exo) | [7] |

| 1,2-Cyclohexadiene | N-t-butyl-α-phenylnitrone | THF | CsF, rt, 12 h | 68 | 10:1 (endo:exo) | [7] |

| Cyclonona-1,2-diene | N-aryl-C,C-bis(methoxycarbonyl)nitrone | Toluene | Reflux | Moderate to Good | Mixture of diastereomers | [6] |

| This compound | Phenyl Azide | CCl4 | 80 °C, 24 h | 92 (of triazoline) | N/A | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the robust procedure reported in Organic Syntheses.[9] It involves the reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium.

Materials:

-

9,9-dibromobicyclo[6.1.0]nonane

-

Anhydrous diethyl ether

-

Methyllithium (1.9 M solution in ether)

-

Water

-

Magnesium sulfate (anhydrous)

-

Dry ice-acetone bath

-

Nitrogen gas supply

Procedure:

-

Equip a dry 2-L three-necked flask with a mechanical stirrer, a pressure-equalized dropping funnel, and a nitrogen inlet.

-

Maintain a positive pressure of nitrogen throughout the reaction.

-

Add 9,9-dibromobicyclo[6.1.0]nonane (187 g, 0.66 mole) and 100 mL of anhydrous ether to the flask.

-

Charge the dropping funnel with 450 mL of 1.9 M methyllithium solution (0.85 mole).

-

Cool the flask to between -30°C and -40°C using a dry ice-acetone bath.

-

Add the methyllithium solution dropwise with vigorous stirring over 1 hour.

-

After the addition is complete, stir the mixture for an additional hour at the same temperature.

-

Allow the reaction mixture to warm to 0°C and then slowly add 100 mL of water to quench the reaction.

-

Add an additional 400 mL of water and transfer the mixture to a separatory funnel.

-

Separate the ether layer. Extract the aqueous layer with three 30-mL portions of ether.

-

Combine the organic extracts, wash with water until neutral, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the ether by distillation through a 40-cm Vigreux column.

-

Distill the residue under reduced pressure to yield this compound (66–73 g, 81–91% yield) as a colorless liquid, b.p. 62–63°C (16 mm Hg).[9]

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Protocol 2: [3+2] Cycloaddition of this compound with Phenyl Azide

This protocol describes a typical procedure for the thermal cycloaddition between this compound and an aryl azide to form a triazoline product.[8]

Materials:

-

This compound

-

Phenyl azide

-

Carbon tetrachloride (or Toluene)

-

Round-bottom flask with reflux condenser

-

Nitrogen gas supply

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 mmol, 122 mg).

-

Dissolve the allene in 10 mL of carbon tetrachloride.

-

Add phenyl azide (1.1 mmol, 131 mg) to the solution.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired triazoline adduct.

Protocol 3: [3+2] Cycloaddition of this compound with a Nitrone

This protocol provides a general method for the reaction between this compound and a nitrone, which typically proceeds with high regioselectivity.[6] The procedure is based on methods developed for other strained allenes.[7][10]

Materials:

-

This compound

-

N-benzyl-α-phenylnitrone (or other suitable nitrone)

-

Anhydrous tetrahydrofuran (THF)

-

Cesium fluoride (CsF)

-

Round-bottom flask

-

Nitrogen gas supply

-

Magnetic stirrer

Procedure:

-

Add the nitrone (1.2 mmol) and cesium fluoride (1.5 mmol) to a dry round-bottom flask under a nitrogen atmosphere.

-

Add 10 mL of anhydrous THF and stir the suspension at room temperature.

-

Add a solution of this compound (1.0 mmol, 122 mg) in 2 mL of anhydrous THF dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the isoxazolidine adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

References

- 1. Understanding the 1,3‐Dipolar Cycloadditions of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpc.com [ijrpc.com]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. chesci.com [chesci.com]

- 6. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. escholarship.org [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Nitrone Cycloadditions of 1,2-Cyclohexadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 1,2-Cyclononadiene in Natural Product Synthesis: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Application Notes